Succinaldehydic acid, O-methyloxime, N-oxide Succinaldehydic acid, O-methyloxime, N-oxide
Brand Name: Vulcanchem
CAS No.: 102367-17-9
VCID: VC16997650
InChI: InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3
SMILES:
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

Succinaldehydic acid, O-methyloxime, N-oxide

CAS No.: 102367-17-9

Cat. No.: VC16997650

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Succinaldehydic acid, O-methyloxime, N-oxide - 102367-17-9

Specification

CAS No. 102367-17-9
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name N-hydroxy-N-methoxy-4-oxobutanamide
Standard InChI InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3
Standard InChI Key FWGWGVQEZXKOOR-UHFFFAOYSA-N
Canonical SMILES CON(C(=O)CCC=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

Succinaldehydic acid, O-methyloxime, N-oxide features a four-carbon backbone derived from succinaldehydic acid (HOOC-(CH2)2-CHO\text{HOOC-(CH}_2\text{)}_2\text{-CHO}), with modifications at the aldehyde and amine groups. The aldehyde moiety is converted into an O-methyloxime (CH3O-N=CH-\text{CH}_3\text{O-N=CH-}), while the amine group is oxidized to an N-oxide (N+(O)-\text{N}^+\text{(O}^-)\text{-}). This dual functionalization confers distinct electronic and steric properties, as evidenced by its IUPAC name, N-hydroxy-N-methoxy-4-oxobutanamide.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC5H9NO4\text{C}_5\text{H}_9\text{NO}_4
Molecular Weight147.13 g/mol
InChIKeyFWGWGVQEZXKOOR-UHFFFAOYSA-N
Canonical SMILESCON(C(=O)CCC=O)O
PubChem CID24846188

The compound’s planar geometry, inferred from its SMILES string, suggests potential conjugation between the oxime and carbonyl groups, which may influence its reactivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for synthesizing succinaldehydic acid, O-methyloxime, N-oxide are scarce in public literature, analogous compounds provide insight into plausible routes. A two-step strategy is hypothesized:

  • Oxime Formation: Reaction of succinaldehydic acid with methoxylamine (CH3ONH2\text{CH}_3\text{ONH}_2) under acidic conditions to yield the O-methyloxime intermediate.

  • N-Oxidation: Treatment of the intermediate with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the N-oxide group .

This approach mirrors methodologies used for synthesizing succin-imide N-oxide (PubChem CID: 18544939), where oxidation of pyrrolidine-2,5-dione yields the N-oxide derivative .

Stability and Degradation

The compound’s stability is contingent on environmental factors:

  • Hydrolysis: The N-oxide group may undergo reduction in aqueous media, reverting to the parent amine.

  • Thermal Decomposition: Sublimation observed at 239°F (115°C) under reduced pressure (5 mmHg) indicates sensitivity to heat .

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: Expected peaks include ν(N-O)\nu(\text{N-O}) at 950–1250 cm1^{-1} (N-oxide) and ν(C=N)\nu(\text{C=N}) at 1640–1690 cm1^{-1} (oxime) .

  • NMR: 1H^1\text{H} NMR signals for the methyl group (δ 3.2–3.5 ppm) and oxime proton (δ 8.1–8.3 ppm) are anticipated.

Biological and Pharmacological Insights

Metabolic Context

Comparative Analysis with Analogues

Succin-Imide N-Oxide (C4_44H5_55NO3_33)

This analogue shares the N-oxide motif but replaces the oxime with a cyclic imide. Key differences include:

  • Molecular Weight: 115.09 g/mol vs. 147.13 g/mol.

  • Reactivity: The imide ring in succin-imide N-oxide enhances electrophilicity, facilitating nucleophilic attacks at the carbonyl groups .

Table 2: Structural and Functional Comparison

FeatureSuccinaldehydic Acid, O-Methyloxime, N-OxideSuccin-Imide N-Oxide
Functional GroupsOxime, N-oxide, carbonylImide, N-oxide
Solubility in Water<0.1 g/100 mL0.5 g/100 mL
Bioactivity PotentialNeurotransmitter modulationEnzyme inhibition

Applications and Future Directions

Research Applications

  • Biochemical Probes: The compound’s GABA-derived structure positions it as a tool for studying neurotransmitter metabolism.

  • Drug Development: Functional groups amenable to derivatization (e.g., oxime) could yield novel HDAC inhibitors or antimicrobial agents .

Challenges and Opportunities

  • Synthetic Optimization: Current yields (65–87% in analogous syntheses) necessitate refinement for industrial-scale production .

  • Toxicological Profiling: No data exist on acute or chronic toxicity, underscoring the need for safety assessments.

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